2,2,2-Trifluoro-1-phenylethane-1-sulfonyl fluoride
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Overview
Description
2,2,2-Trifluoro-1-phenylethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H6F4O2S and a molecular weight of 242.19 g/mol It is characterized by the presence of trifluoromethyl and sulfonyl fluoride groups attached to a phenylethane backbone
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-phenylethane-1-sulfonyl fluoride typically involves the reaction of 2,2,2-trifluoro-1-phenylethane with sulfonyl fluoride reagents under controlled conditions . Industrial production methods may include the use of specialized reactors and catalysts to optimize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-phenylethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form sulfonic acids.
Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-1-phenylethane-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-phenylethane-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction is crucial for its applications in biochemical research and drug development .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-phenylethane-1-sulfonyl fluoride can be compared with similar compounds such as:
2-Phenylethane-1-sulfonyl fluoride: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,1,2,2,2-Pentafluoroethanesulfonyl chloride: Contains additional fluorine atoms and a sulfonyl chloride group, leading to different applications and reactivity.
The presence of the trifluoromethyl group in this compound imparts unique properties, making it distinct from its analogs.
Properties
Molecular Formula |
C8H6F4O2S |
---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-phenylethanesulfonyl fluoride |
InChI |
InChI=1S/C8H6F4O2S/c9-8(10,11)7(15(12,13)14)6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
NACIWVOQEAQFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)S(=O)(=O)F |
Origin of Product |
United States |
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